Disodium (sulphonatothio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (sulphonatothio)acetate, also known as disodium 2-sulfonatosulfanylacetate, is a chemical compound with the molecular formula C₂H₂Na₂O₅S₂. It is characterized by the presence of sulfonate and thio groups attached to an acetate backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium (sulphonatothio)acetate typically involves the reaction of acetic acid derivatives with sulfonating and thiolating agents. One common method includes the sulfonation of thioacetic acid followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and neutralization processes. The use of continuous reactors and automated control systems helps maintain consistent quality and yield. The final product is usually purified through crystallization or other separation techniques to achieve the required purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thio group is converted to a sulfone or sulfoxide.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Disodium (sulphonatothio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the formulation of various industrial products, including detergents and surfactants.
Mechanism of Action
The mechanism of action of disodium (sulphonatothio)acetate involves its interaction with molecular targets through its sulfonate and thio groups. These functional groups can form strong bonds with metal ions and other electrophiles, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of redox reactions.
Comparison with Similar Compounds
Disodium acetate: Similar in structure but lacks the sulfonate and thio groups.
Sodium thiosulfate: Contains thio groups but lacks the acetate backbone.
Sodium sulfonate: Contains sulfonate groups but lacks the thio and acetate components.
Uniqueness: Disodium (sulphonatothio)acetate is unique due to the presence of both sulfonate and thio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
29419-39-4 |
---|---|
Molecular Formula |
C2H2Na2O5S2 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
disodium;2-sulfonatosulfanylacetate |
InChI |
InChI=1S/C2H4O5S2.2Na/c3-2(4)1-8-9(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2 |
InChI Key |
FGCFIXCNYBJDNT-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])SS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.